Alorac

Description

The exact mass of the compound Alorac is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 310001. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Alorac suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Alorac including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

19360-02-2 |

|---|---|

Molecular Formula |

C5HCl5O3 |

Molecular Weight |

286.3 g/mol |

IUPAC Name |

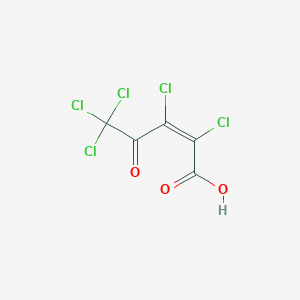

(Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic acid |

InChI |

InChI=1S/C5HCl5O3/c6-1(2(7)4(12)13)3(11)5(8,9)10/h(H,12,13)/b2-1- |

InChI Key |

RRLHZVASKJLNFJ-UPHRSURJSA-N |

SMILES |

C(=C(C(=O)O)Cl)(C(=O)C(Cl)(Cl)Cl)Cl |

Isomeric SMILES |

C(=C(\C(=O)O)/Cl)(\C(=O)C(Cl)(Cl)Cl)/Cl |

Canonical SMILES |

C(=C(C(=O)O)Cl)(C(=O)C(Cl)(Cl)Cl)Cl |

Other CAS No. |

19359-89-8 19360-02-2 |

Origin of Product |

United States |

Foundational & Exploratory

Alorac's Mechanism of Action in Plants: An In-depth Technical Guide

Disclaimer: Information regarding the specific mechanism of action and experimental data for the herbicide Alorac is limited in publicly available scientific literature. This guide provides a detailed overview of the presumed mechanism of action based on its classification as a gibberellin biosynthesis inhibitor. The experimental protocols and quantitative data presented are representative of studies conducted on other well-characterized gibberellin biosynthesis inhibitors and should be considered illustrative examples.

Executive Summary

Alorac is a plant growth regulator and herbicide whose primary mode of action is the inhibition of gibberellin biosynthesis. Gibberellins (GAs) are a class of plant hormones that regulate various developmental processes, including stem elongation, seed germination, and flowering. By blocking the production of active GAs, Alorac disrupts normal plant growth, leading to stunting and ultimately, plant death in susceptible species. This technical guide delves into the biochemical pathways affected by Alorac, presents representative quantitative data from analogous compounds, details relevant experimental protocols for research, and provides visual representations of the key molecular interactions and experimental workflows.

Core Mechanism of Action: Inhibition of Gibberellin Biosynthesis

Alorac is classified as a halogenated aliphatic herbicide and plant growth regulator. Its herbicidal activity stems from its ability to interfere with the gibberellin (GA) biosynthesis pathway. GAs are diterpenoid acids that play a crucial role in regulating multiple aspects of plant growth and development.

The biosynthesis of gibberellins is a complex process that occurs in three main stages across different cellular compartments: the plastid, the endoplasmic reticulum, and the cytosol.[1] Alorac is presumed to inhibit one or more of the enzymatic steps within this pathway. While the precise molecular target of Alorac has not been extensively documented, other gibberellin biosynthesis inhibitors are known to target specific enzymes such as ent-kaurene synthase or cytochrome P450 monooxygengenases.[2][3] Inhibition of these enzymes leads to a deficiency in bioactive GAs, such as GA1 and GA4.[1]

The depletion of active gibberellins has profound effects on plant physiology. Key processes affected include:

-

Stem Elongation: Gibberellins are essential for cell elongation in stems. Their absence results in a dwarfed or stunted phenotype.

-

Seed Germination: GAs promote the synthesis of hydrolytic enzymes, such as α-amylase, which are necessary to break down stored food reserves in the seed endosperm to nourish the embryo. Inhibition of GA biosynthesis can therefore prevent or delay seed germination.

-

Flowering and Fruit Development: Gibberellins are involved in the transition from vegetative to reproductive growth and are important for flower and fruit development.

Gibberellin Signaling Pathway

The effects of gibberellin deficiency are mediated through the GA signaling pathway. In the absence of gibberellins, DELLA proteins, which are nuclear-localized growth repressors, are stable and bind to transcription factors, preventing the expression of GA-responsive genes.[4][5] When bioactive GAs are present, they bind to the GID1 (GIBBERELLIN INSENSITIVE DWARF1) receptor.[6] This GA-GID1 complex then interacts with DELLA proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome.[7] The degradation of DELLA proteins releases the transcription factors, allowing them to activate the expression of genes that promote growth and development.

By inhibiting GA biosynthesis, Alorac prevents the degradation of DELLA proteins, causing them to accumulate and continuously repress growth-related gene expression, leading to the characteristic symptoms of GA deficiency.

References

- 1. polk.wateratlas.usf.edu [polk.wateratlas.usf.edu]

- 2. kitchenclimatescience.org [kitchenclimatescience.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. petiolepro.com [petiolepro.com]

- 6. data.neonscience.org [data.neonscience.org]

- 7. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology | Cambridge Core [cambridge.org]

Unveiling (2Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic Acid: A Technical Overview of a Scarcely Documented Compound

(2Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic acid , a complex organochlorine compound, presents a notable challenge in scientific documentation. Despite its confirmed existence, identified by the Chemical Abstracts Service (CAS) number 19359-89-8 and the synonym Alorac , detailed information regarding its discovery, synthesis, and biological activity remains largely unpublished in readily accessible scientific literature.[1][2] This technical guide aims to provide a comprehensive overview based on the available information, focusing on its likely synthetic origins from the well-studied precursor, mucochloric acid, and general principles of chlorination chemistry.

Physicochemical Properties

While extensive experimental data is lacking, fundamental physicochemical properties of (2Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic acid have been calculated and are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅HCl₅O₃ | [1][2] |

| Molecular Weight | 286.3 g/mol | [1][2] |

| Exact Mass | 285.833882 g/mol | [1] |

| InChIKey | RRLHZVASKJLNFJ-UPHRSURJSA-N | [2] |

| Canonical SMILES | C(=C(\C(=O)O)/Cl)(\C(=O)C(Cl)(Cl)Cl)/Cl | [2] |

Postulated Synthesis and Discovery Context

The discovery and initial synthesis of (2Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic acid are not explicitly detailed in the surveyed literature. However, its chemical structure strongly suggests a synthetic pathway originating from mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone). Mucochloric acid is a versatile and extensively studied starting material for the synthesis of a wide array of halogenated compounds.[3]

The transformation from mucochloric acid to the target pentachloro compound would necessitate both the opening of the furanone ring and the addition of three chlorine atoms. While a specific protocol for this transformation is not available, it is plausible that it involves reactions with potent chlorinating agents.

Hypothetical Synthetic Pathway

A logical, though unconfirmed, synthetic route can be proposed based on established chemical principles. This would likely involve the reaction of mucochloric acid or a derivative with a strong chlorinating agent capable of both ring opening and exhaustive chlorination.

Caption: Hypothetical synthetic pathway from mucochloric acid.

Experimental Protocols: A General Framework

In the absence of a specific published protocol for the synthesis of (2Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic acid, a general experimental framework can be inferred from the reactions of carboxylic acids with common chlorinating agents. The reaction of a carboxylic acid with phosphorus pentachloride (PCl₅), for instance, is a standard method for the preparation of acyl chlorides. This reaction is typically vigorous and proceeds with the evolution of hydrogen chloride gas.

General Protocol for Chlorination of a Carboxylic Acid with PCl₅:

-

Reaction Setup: A solution of the carboxylic acid in an inert, anhydrous solvent (e.g., dichloromethane, chloroform) is prepared in a reaction vessel equipped with a reflux condenser and a gas outlet to safely vent the evolved HCl.

-

Reagent Addition: Phosphorus pentachloride is added portion-wise to the stirred solution of the carboxylic acid at a controlled temperature, often starting at room temperature and potentially requiring heating to drive the reaction to completion.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride).

-

Work-up: Upon completion, the reaction mixture is typically cooled, and the excess PCl₅ and the byproduct phosphoryl chloride (POCl₃) are removed. This can be achieved by distillation under reduced pressure.

-

Purification: The resulting crude product is then purified, commonly by distillation or chromatography, to yield the final chlorinated compound.

It is crucial to note that this is a generalized procedure and the specific conditions (e.g., stoichiometry, temperature, reaction time, and purification method) would need to be optimized for the synthesis of (2Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic acid from a suitable precursor.

Biological Activity and Signaling Pathways: An Unexplored Frontier

Currently, there is no publicly available data on the biological activity or the mechanism of action of (2Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic acid. Research into the biological effects of organochlorine compounds is extensive, with activities ranging from antimicrobial and insecticidal to potential toxicity. The high degree of chlorination in the target molecule suggests it may possess significant biological activity, but this remains to be experimentally verified.

Consequently, no signaling pathways involving this specific compound can be depicted. Future research would be necessary to determine its potential interactions with biological targets and elucidate any downstream effects.

Conclusion

(2Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic acid stands as a formally recognized yet enigmatic molecule. While its basic chemical identity is established, a significant void exists in the scientific literature concerning its discovery, a validated synthetic methodology, and its biological profile. The information presented here, drawn from the chemistry of its likely precursor, mucochloric acid, and general reaction mechanisms, provides a foundational understanding. It is hoped that this technical overview will stimulate further investigation into this sparsely documented compound, potentially unlocking new chemical and biological insights.

References

Alorac as a Gibberellin Biosynthesis Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alorac is a synthetic halogenated aliphatic compound classified as a plant growth regulator and herbicide. Its primary mode of action is the inhibition of gibberellin biosynthesis, leading to a reduction in internodal elongation and altered plant development. Despite its classification, detailed public scientific literature specifying the precise enzymatic target of Alorac within the gibberellin biosynthesis pathway is scarce. This guide provides a comprehensive overview of the current understanding of Alorac, placed within the broader context of gibberellin biosynthesis and its inhibition. It details the established gibberellin biosynthetic and signaling pathways, outlines general experimental protocols for assessing gibberellin biosynthesis inhibition, and presents the available data on Alorac.

Introduction to Alorac

Alorac is a plant growth regulator and herbicide that has been used to control annual grasses and broadleaf weeds in various crops and ornamental plants.[1] It is recognized as an obsolete herbicide in many developed nations, and there is limited publicly available data regarding its toxicological and environmental profile.[1] The primary physiological effect of Alorac on susceptible plants is the stunting of growth, which is consistent with the disruption of the gibberellin (GA) hormone pathway.

Table 1: Chemical and Physical Properties of Alorac

| Property | Value |

| IUPAC Name | (2Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic acid |

| CAS Number | 19360-02-2 |

| Molecular Formula | C₅HCl₅O₃ |

| Molecular Weight | 286.3 g/mol |

| Mode of Action | Gibberellin biosynthesis inhibitor |

| Substance Group | Halogenated aliphatic herbicide; Halogenated aliphatic PGR |

Source: University of Hertfordshire, AERU Pesticide Properties Database[1]

The Gibberellin Biosynthesis Pathway: A Target for Herbicides

Gibberellins are a class of diterpenoid hormones that play a crucial role in various plant developmental processes, including stem elongation, seed germination, dormancy, flowering, and fruit development. The biosynthesis of gibberellins is a complex pathway that occurs in multiple cellular compartments, including plastids, the endoplasmic reticulum, and the cytosol. The pathway can be broadly divided into three stages.

Stage 1: Formation of ent-kaurene in Plastids The pathway begins with the synthesis of geranylgeranyl diphosphate (GGDP), a common precursor for various terpenes. GGDP is then converted to ent-kaurene through a two-step cyclization process catalyzed by ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).

Stage 2: Oxidation of ent-kaurene in the Endoplasmic Reticulum ent-kaurene is transported to the endoplasmic reticulum, where it undergoes a series of oxidation reactions catalyzed by two cytochrome P450 monooxygenases: ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO). These steps convert ent-kaurene to GA₁₂.

Stage 3: Formation of Bioactive Gibberellins in the Cytosol In the cytosol, GA₁₂ is converted into various bioactive gibberellins (e.g., GA₁, GA₃, GA₄, and GA₇) and their inactive catabolites. This part of the pathway is primarily catalyzed by 2-oxoglutarate-dependent dioxygenases (2-ODDs), most notably GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox). GA 2-oxidases (GA2ox) are involved in the deactivation of bioactive gibberellins.

Mechanism of Action: Alorac as a Gibberellin Biosynthesis Inhibitor

Alorac is categorized as a gibberellin biosynthesis inhibitor.[1] However, the specific enzymatic step in the pathway that Alorac targets is not well-documented in publicly accessible scientific literature. Generally, gibberellin biosynthesis inhibitors can be classified into several groups based on their target enzyme:

-

Onium-type compounds (e.g., chlormequat chloride, mepiquat chloride): These compounds primarily inhibit the early steps of the pathway, targeting CPS and KS.

-

N-heterocyclic compounds (e.g., paclobutrazol, uniconazole): These compounds are known to inhibit the cytochrome P450 monooxygenases, specifically KO, which catalyzes the conversion of ent-kaurene to ent-kaurenoic acid.

-

Structural mimics of 2-oxoglutarate (e.g., prohexadione-calcium, trinexapac-ethyl): These inhibitors target the 2-ODD enzymes in the later stages of the pathway, such as GA20ox and GA3ox, by competing with the co-substrate 2-oxoglutarate.

Without specific experimental data, it is not possible to definitively place Alorac into one of these categories. Further research, including in vitro enzyme assays with purified enzymes from the gibberellin biosynthesis pathway, would be required to elucidate its precise mechanism of action.

Table 2: Quantitative Data on Alorac's Inhibitory Activity

| Parameter | Value |

| Target Enzyme | Not specified in available literature |

| IC₅₀ | Data not available |

| Ki | Data not available |

The Gibberellin Signaling Pathway

Inhibition of gibberellin biosynthesis leads to a decrease in the levels of bioactive gibberellins. This, in turn, affects the gibberellin signaling pathway, which is initiated by the binding of a bioactive gibberellin to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). This binding event promotes the interaction between GID1 and DELLA proteins, which are nuclear-localized growth repressors. The formation of the GA-GID1-DELLA complex leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome. The degradation of DELLA proteins relieves their repressive effect on transcription factors, allowing for the expression of gibberellin-responsive genes that promote plant growth and development.

By inhibiting gibberellin biosynthesis, Alorac causes an accumulation of DELLA proteins, leading to the repression of gibberellin-responsive genes and resulting in the characteristic dwarf phenotype of treated plants.

Experimental Protocols for Assessing Gibberellin Biosynthesis Inhibition

5.1. Whole Plant Bioassays

-

Objective: To determine the effect of the inhibitor on plant growth and development.

-

Method:

-

Grow indicator plants (e.g., dwarf rice, Arabidopsis thaliana) in a controlled environment.

-

Apply the inhibitor at various concentrations to the soil, hydroponic solution, or as a foliar spray.

-

Include a positive control (a known gibberellin biosynthesis inhibitor like paclobutrazol) and a negative control (solvent only).

-

Measure parameters such as plant height, internode length, leaf color, and time to flowering over a set period.

-

A dose-dependent reduction in growth that can be rescued by the exogenous application of bioactive gibberellin (e.g., GA₃) is indicative of gibberellin biosynthesis inhibition.

-

5.2. In Vitro Enzyme Assays

-

Objective: To identify the specific enzyme(s) inhibited by the compound.

-

Method:

-

Clone and express the genes encoding the enzymes of the gibberellin biosynthesis pathway (e.g., CPS, KS, KO, KAO, GA20ox, GA3ox) in a suitable system (e.g., E. coli, yeast, insect cells).

-

Purify the recombinant enzymes.

-

Conduct enzyme activity assays in the presence and absence of the inhibitor at various concentrations.

-

The substrate for each enzyme can be radiolabeled or unlabeled, with product formation detected by techniques such as HPLC, GC-MS, or LC-MS/MS.

-

Determine the IC₅₀ value of the inhibitor for each enzyme to identify the primary target.

-

Conclusion and Future Directions

Alorac is established as a gibberellin biosynthesis inhibitor, a class of herbicides and plant growth regulators with significant agricultural applications. However, there is a notable lack of detailed, publicly available research on its specific molecular mechanism of action. To fully understand its biological activity and potential off-target effects, further research is warranted. Elucidating the precise enzyme inhibited by Alorac would require dedicated biochemical studies, including in vitro enzyme assays with the key enzymes of the gibberellin biosynthesis pathway. Such studies would not only fill a knowledge gap regarding this particular compound but could also contribute to the broader understanding of herbicide-enzyme interactions and the design of novel plant growth regulators. For professionals in drug development, the study of such specific inhibitors can provide insights into designing targeted molecules for other biological pathways.

References

Alorac: A Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alorac is a synthetic plant growth regulator classified as a gibberellin biosynthesis inhibitor. Its chemical name is (Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic acid. By inhibiting the production of gibberellins, a class of key plant hormones, Alorac can be used to control plant growth. This technical guide provides an overview of its synthesis, chemical properties, and its mechanism of action.

Chemical Properties and Data

The known chemical and physical properties of Alorac are summarized below. Spectroscopic data, while crucial for unambiguous identification, are not available in the public domain.

Table 1: Physicochemical Properties of Alorac

| Property | Value | Source |

| IUPAC Name | (Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic acid | N/A |

| CAS Number | 19360-02-2 | N/A |

| Chemical Formula | C₅HCl₅O₃ | [1][2] |

| Molecular Weight | 286.3 g/mol | [1] |

| Canonical SMILES | C(=C(C(=O)O)Cl)(C(=O)C(Cl)(Cl)Cl)Cl | N/A |

| Physical State | Not Reported | N/A |

| Melting Point | Not Reported | N/A |

| Boiling Point | Not Reported | N/A |

| Solubility | Not Reported | N/A |

Synthesis of Alorac

A detailed, step-by-step experimental protocol for the synthesis of Alorac is not publicly available. However, the commercial production process is described as a multi-step chlorination and ring-opening procedure.[3]

General Synthesis Pathway

The synthesis commences with the formation of a chlorinated oxetan-2-one intermediate. This intermediate undergoes a base-catalyzed ring-opening to yield 3,5,5,5-tetrachloro-4-oxopent-2-enoic acid. The final step involves a selective chlorination at the 2-position to introduce the fifth chlorine atom and establish the Z-configuration of the double bond.[3]

A generalized workflow for the synthesis is presented below.

Caption: Generalized synthetic workflow for Alorac.

Representative Experimental Protocol (Hypothetical)

The following is a hypothetical, representative protocol based on the general description of Alorac's synthesis. This is not a validated protocol for the synthesis of Alorac.

Step 1: Synthesis of 4-chloro-4-(2,2,2-trichloroethyl)oxetan-2-one

-

To a cooled (0 °C) solution of chloral (1.0 eq) in an appropriate solvent (e.g., dichloromethane), a halo-substituted epoxide (1.1 eq) is added dropwise in the presence of a Lewis acid catalyst.

-

The reaction is stirred at room temperature for 12-24 hours.

-

The reaction mixture is then quenched with water and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or distillation.

Step 2: Synthesis of 3,5,5,5-tetrachloro-4-oxopent-2-enoic acid

-

The chlorinated oxetan-2-one (1.0 eq) is dissolved in a suitable solvent (e.g., tetrahydrofuran).

-

A base (e.g., sodium hydroxide, 1.2 eq) is added, and the mixture is stirred at a controlled temperature (e.g., 40-60 °C) for 2-4 hours.

-

The reaction is monitored by TLC. Upon completion, the mixture is acidified with a mineral acid (e.g., HCl) and the product is extracted with an organic solvent.

-

The organic extracts are combined, dried, and the solvent is removed to yield the crude product.

Step 3: Synthesis of Alorac ((Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic acid)

-

The 3,5,5,5-tetrachloro-4-oxopent-2-enoic acid (1.0 eq) is dissolved in a chlorinated solvent (e.g., chloroform).

-

A chlorinating agent such as chlorine gas or N-chlorosuccinimide (1.1 eq) is added at a low temperature (0-20 °C).[3]

-

The reaction is stirred until the starting material is consumed.

-

The solvent is removed under reduced pressure, and the crude Alorac is purified by recrystallization or chromatography.

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

Alorac functions as a plant growth regulator by inhibiting the biosynthesis of gibberellins (GAs). GAs are diterpenoid acids that are essential for many developmental processes in plants, including stem elongation, seed germination, and flowering.

The Gibberellin Biosynthesis Pathway

The biosynthesis of gibberellins is a complex pathway that occurs in multiple cellular compartments. It begins with the synthesis of geranylgeranyl diphosphate (GGPP) and proceeds through a series of cyclization and oxidation reactions to produce the various bioactive GAs.

References

- 1. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Different inhibitors of the gibberellin biosynthesis pathway elicit varied responses during in vitro culture of aspen (Populus tremula L.) | Semantic Scholar [semanticscholar.org]

Scarcity of Early Research Data on Alorac Herbicide Impedes In-depth Analysis

An extensive review of publicly available scientific literature reveals a significant lack of early research studies on the effects of the herbicide Alorac. This scarcity of published data makes it impossible to construct an in-depth technical guide or whitepaper as requested, including quantitative data summaries, detailed experimental protocols, and visualizations of its signaling pathways.

Alorac is identified as an obsolete plant growth regulator and herbicide that is not generally approved for use in developed nations.[1] Sources indicate that there is very little published data concerning its human toxicity, environmental fate, degradation, or ecotoxicity.[1]

Efforts to locate early experimental studies, toxicological data, or detailed methodologies for Alorac, including searches using its chemical name, (2Z)-2,3,5,5,5-pentachloro-4-oxo-2-pentenoic acid, and its CAS Registry Number, 19360-02-2, did not yield any substantive results that would allow for the fulfillment of the core requirements of the request.

While the mode of action for many herbicides involves the inhibition of specific enzymes or biochemical pathways, no such details could be found for Alorac in the available literature. Consequently, the creation of diagrams for signaling pathways or experimental workflows is not feasible.

Due to the absence of quantitative data from early studies, no data tables summarizing the effects of Alorac can be compiled. Similarly, the lack of published research means that there are no experimental protocols to detail.

References

Alorac's Impact on Plant Hormone Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alorac is identified as a plant growth regulator and herbicide whose primary mode of action is the inhibition of gibberellin (GA) biosynthesis. While specific quantitative data on Alorac's broad-spectrum impact on other plant hormone pathways remain limited in publicly accessible literature, this guide synthesizes the known mechanisms of GA biosynthesis inhibitors and explores the probable downstream effects on auxin, cytokinin, abscisic acid (ABA), and ethylene signaling. This document provides a framework for research, detailing hypothetical experimental protocols and data presentation structures to facilitate further investigation into the comprehensive effects of Alorac.

Core Mechanism: Inhibition of Gibberellin Biosynthesis

Alorac primarily functions by disrupting the gibberellin biosynthetic pathway. Gibberellins are diterpenoid hormones that regulate various developmental processes in plants, including stem elongation, seed germination, dormancy, flowering, and fruit senescence. The biosynthesis of active GAs is a complex process involving multiple enzymatic steps in different cellular compartments.

Inhibitors of GA biosynthesis, such as Alorac, typically target key enzymes in this pathway. While the precise molecular target of Alorac is not extensively documented in available literature, it is hypothesized to act on the cytochrome P450 monooxygenases, such as ent-kaurene oxidase (KO) or ent-kaurenoic acid oxidase (KAO), or the 2-oxoglutarate-dependent dioxygenases (2-ODDs) like GA20-oxidase (GA20ox) and GA3-oxidase (GA3ox).

Gibberellin Signaling Pathway

The downstream signaling of gibberellins involves the degradation of DELLA proteins, which are nuclear repressors of GA-responsive genes. In the absence of GA, DELLA proteins bind to and inactivate transcription factors, thereby inhibiting the expression of genes responsible for growth and development. When bioactive GA is present, it binds to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). This GA-GID1 complex then interacts with DELLA proteins, leading to their ubiquitination and subsequent degradation via the 26S proteasome. The degradation of DELLA proteins releases the inhibition of transcription factors, allowing for the expression of GA-responsive genes.

Alorac: A Review of a Plant Growth Regulator

An examination of available data on Alorac reveals its classification as a plant growth regulator and herbicide. However, a significant gap exists in the scientific literature regarding its potential applications or research within the fields of drug development and human health.

Alorac is a synthetic, halogenated aliphatic compound primarily recognized for its role in agriculture.[1] Its mode of action involves the inhibition of gibberellin biosynthesis, a crucial hormone for plant growth and development. This activity underlies its function as a plant growth regulator and herbicide.[1]

Publicly available data provides details on its chemical structure and properties. Alorac has the chemical formula C₅HCl₅O₃ and a molecular mass of 286.3 g/mol .[1][2] It is also known by the systematic name (2Z)-2,3,5,5,5-pentachloro-4-oxo-2-pentenoic acid.[2]

Despite its characterization in the agricultural domain, there is a notable absence of research pertaining to Alorac in the context of pharmacology and medicine. A comprehensive search of scientific databases yields no information on its mechanism of action in biological systems beyond plants, nor any investigation into its potential as a therapeutic agent. Consequently, there are no established signaling pathways, experimental protocols, or quantitative data related to its effects in human or animal models for drug development purposes.

Information regarding its human toxicity, environmental fate, and degradation is also scarce.[1] Existing documentation primarily focuses on its chemical synthesis and properties as a pesticide.[1]

References

In-Depth Technical Guide: (Z)-2,3,5,5,5-Pentachloro-4-oxo-2-pentenoic acid (Alorac)

CAS Number: 19360-02-2

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is for research purposes only. (Z)-2,3,5,5,5-Pentachloro-4-oxo-2-pentenoic acid, also known as Alorac, is an obsolete herbicide and plant growth regulator. There is limited publicly available data on its direct applications in drug development or pharmacology. This guide provides a comprehensive overview of its known scientific context.

Introduction

(Z)-2,3,5,5,5-Pentachloro-4-oxo-2-pentenoic acid, registered under CAS number 19360-02-2 and commonly known as Alorac, is a synthetic halogenated aliphatic compound.[1] Historically, it was developed as a plant growth regulator and herbicide.[1] Its primary mode of action is the inhibition of gibberellin biosynthesis, a crucial pathway for plant development.[1] Due to a lack of comprehensive data on human toxicity and environmental impact, Alorac is not approved for general use in many parts of the world.[1] This document collates the available technical information on Alorac, focusing on its chemical properties, mechanism of action in plants, and general experimental approaches for its study.

Chemical and Physical Properties

The fundamental properties of Alorac are summarized in the table below. This data is essential for its handling, formulation, and analysis in a research setting.

| Property | Value | Reference |

| Molecular Formula | C₅HCl₅O₃ | [1] |

| Molecular Weight | 286.32 g/mol | PubChem |

| IUPAC Name | (2Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic acid | PubChem |

| Synonyms | Alorac, (Z)-PERCHLORO-4-OXOPENT-2-ENOIC ACID | PubChem |

| Appearance | No data available | |

| Solubility | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available |

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

The primary biological effect of Alorac in plants is the disruption of the gibberellin (GA) biosynthesis pathway.[1] Gibberellins are a class of diterpenoid hormones that regulate various aspects of plant growth and development, including stem elongation, germination, dormancy, flowering, and leaf expansion.

The inhibition of this pathway leads to stunted growth, a characteristic effect of many plant growth retardants. The precise enzyme or step in the pathway that Alorac inhibits is not definitively documented in publicly available literature. However, many herbicides and growth retardants target the early stages of the pathway, particularly the cyclization reactions catalyzed by ent-kaurene synthase or the subsequent oxidation steps. For instance, the herbicide alachlor, a different chloroacetanilide compound, is known to inhibit geranylgeranyl pyrophosphate (GGPP) cyclisation enzymes in the gibberellin pathway.[2]

Below is a diagram illustrating the generalized gibberellin biosynthesis pathway. The likely points of inhibition by compounds like Alorac are highlighted.

Experimental Protocols

Specific experimental protocols detailing the use of Alorac are scarce. However, a general workflow for testing the efficacy of a plant growth regulator is presented below. This can be adapted for studies involving Alorac.

General Workflow for Plant Growth Regulator Bioassay

The following diagram outlines a typical experimental workflow for assessing the biological activity of a plant growth regulator like Alorac on a model plant species.

Detailed Methodologies (General)

-

Preparation of Stock Solutions: A standard protocol involves dissolving the plant growth regulator in a minimal amount of a suitable solvent (e.g., DMSO, ethanol) and then bringing it to the final volume with sterile water to create a concentrated stock solution.[3]

-

Plant Material and Growth Conditions: Seeds of a model plant such as Arabidopsis thaliana or dwarf pea varieties are surface-sterilized and germinated on a sterile growth medium (e.g., Murashige and Skoog medium). Seedlings are grown under controlled environmental conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).

-

Application of the Compound: The test compound can be incorporated into the growth medium at various concentrations. Alternatively, for foliar application, solutions of the compound are sprayed onto the seedlings. A control group treated with the solvent vehicle alone is essential.

-

Data Collection and Analysis: After a defined period of growth, various parameters are measured, such as hypocotyl or stem length, root length, fresh and dry weight, and time to flowering. The data is then used to generate a dose-response curve, from which values like the half-maximal effective concentration (EC50) for growth inhibition can be calculated.

Toxicology and Safety

There is a significant lack of publicly available, comprehensive toxicological data for Alorac.[1] This is a primary reason for its limited use and lack of regulatory approval in many regions. Researchers handling this compound should exercise caution and adhere to standard laboratory safety protocols for handling chemicals of unknown toxicity. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and working in a well-ventilated area or a fume hood.

Relevance to Drug Development

While Alorac itself, as a herbicide, is not a direct candidate for drug development, the study of its biological interactions could hold some relevance in specific contexts:

-

Understanding Enzyme Inhibition: The study of how Alorac and other chlorinated fatty acid derivatives interact with and inhibit specific enzymes (in this case, in the gibberellin pathway) can provide insights into designing inhibitors for other enzymatic targets.

-

Toxicity of Halogenated Compounds: Research into the biological effects of chlorinated organic compounds is relevant to understanding the toxicology of various environmental contaminants and some classes of drugs. Chlorinated lipids and fatty acids are known to be generated during inflammation and can have pro-inflammatory effects.

It is important to reiterate that there is no direct evidence from the conducted searches to suggest that Alorac has been investigated for therapeutic purposes in humans or animals. Its research applications appear to be confined to the field of plant science.

References

Alorac: A Technical Guide to Its Core Structure and the Prospect of Structural Analogues in Drug Discovery

Disclaimer: Information regarding the structural analogues and derivatives of Alorac for therapeutic use is not available in published scientific literature. Alorac is documented as a plant growth regulator and herbicide.[1] This guide, therefore, provides a technical overview of Alorac's known properties and presents a hypothetical framework for the design and evaluation of its structural analogues based on established principles of medicinal chemistry. This content is intended for a scientific audience and should be considered illustrative.

Introduction to Alorac

Alorac, chemically known as (2Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic acid, is a synthetic halogenated aliphatic compound.[1][2][3] Its primary application has been in agriculture as a plant growth regulator, where it is known to inhibit gibberellin biosynthesis.[1] There is a notable scarcity of data on its effects in humans and its potential for therapeutic applications.

Physicochemical Properties of Alorac

A summary of Alorac's key physicochemical properties is presented in Table 1. This data is essential for understanding its behavior in biological systems and for designing potential analogues.

| Property | Value | Reference |

| IUPAC Name | (2Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic acid | [2][3] |

| CAS Number | 19360-02-2 | [2] |

| Molecular Formula | C₅HCl₅O₃ | [2][4] |

| Molecular Weight | 286.32 g/mol | [4] |

| Appearance | White solid | |

| Isomerism | Exhibits geometrical isomerism due to a C=C double bond at position 2. | [1] |

Synthesis of Alorac

The commercial synthesis of Alorac involves a multi-step process.[1] A general overview of the synthetic route is as follows:

-

Formation of a Chlorinated Intermediate: The synthesis typically starts with the reaction of chloral with a halo-substituted epoxide or through the cyclization of chlorinated beta-hydroxy esters under acidic conditions to form a chlorinated oxetan-2-one intermediate (e.g., 4-chloro-4-(2,2,2-trichloroethyl)oxetan-2-one).[1]

-

Ring Opening: This beta-lactone intermediate undergoes a base-catalyzed ring opening to yield 3,5,5,5-tetrachloro-4-oxopent-2-enoic acid.[1]

-

Final Chlorination: The final step involves a selective chlorination at the 2-position using chlorine gas or N-chlorosuccinimide in a suitable solvent like chloroform. This step introduces the last chlorine atom and establishes the Z-configuration of the double bond.[1]

Hypothetical Structural Analogues and Derivatives of Alorac for Drug Development

While no therapeutic analogues of Alorac are documented, its structure contains several functional groups that could be modified to explore potential biological activities. The following sections outline a hypothetical approach to designing and evaluating Alorac analogues.

Design Rationale for Hypothetical Analogues

The design of structural analogues would aim to modulate the molecule's physicochemical properties to enhance potency, selectivity, and pharmacokinetic profiles for a hypothetical biological target. Key areas for modification on the Alorac scaffold include:

-

The Carboxylic Acid Group: This group is a key site for forming esters or amides to improve cell permeability and metabolic stability.

-

The α,β-Unsaturated Ketone: This Michael acceptor is a reactive moiety and could be a site for covalent interaction with a biological target. Modifications here could alter reactivity and selectivity.

-

The Chlorine Atoms: Selective replacement of chlorine atoms with other halogens (F, Br) or with bioisosteric groups (e.g., CF₃, CN) could significantly impact lipophilicity and electronic properties.

-

The Carbonyl Group: Reduction to a hydroxyl group or conversion to an oxime could alter the molecule's shape and hydrogen bonding potential.

Hypothetical Quantitative Data for Designed Analogues

The following table presents hypothetical data for a series of imagined Alorac analogues, illustrating how quantitative data would be structured to compare their potential efficacy and properties.

| Compound ID | Modification | Hypothetical IC₅₀ (μM) | Hypothetical Aqueous Solubility (μg/mL) | Hypothetical Metabolic Stability (t½ in human liver microsomes, min) |

| Alorac | Parent Compound | 10 | 50 | 15 |

| ALO-001 | Methyl ester of carboxylic acid | 8 | 100 | 30 |

| ALO-002 | Amide with piperidine | 12 | 150 | 45 |

| ALO-003 | Replacement of C2-Cl with F | 5 | 60 | 20 |

| ALO-004 | Replacement of C3-Cl with CF₃ | 15 | 40 | 10 |

| ALO-005 | Reduction of C4-carbonyl to hydroxyl | 25 | 80 | 25 |

Note: The data in this table is purely illustrative and not based on experimental results.

Illustrative Experimental Protocols

The evaluation of novel Alorac analogues would necessitate a range of in vitro and in vivo experiments. Below is a generalized protocol for a primary screening assay.

General Protocol for a Hypothetical Kinase Inhibition Assay

This protocol outlines a typical workflow for screening compounds against a hypothetical protein kinase target.

-

Reagents and Materials:

-

Recombinant human kinase

-

Peptide substrate

-

ATP (Adenosine triphosphate)

-

Test compounds (dissolved in DMSO)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well microplates

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add a small volume of the diluted compounds to the microplate wells.

-

Add the kinase and substrate solution to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

-

Hypothetical Signaling Pathway

To illustrate a potential mechanism of action for a hypothetical Alorac analogue, the following diagram depicts a generic cell signaling pathway that could be targeted.

This diagram illustrates how a hypothetical Alorac analogue could act as an inhibitor of a key protein kinase (e.g., RAF) in a cancer-related signaling pathway.

Conclusion

While Alorac itself has a defined role in agriculture, its potential as a scaffold for drug discovery remains unexplored in the public domain. This technical guide has provided an overview of Alorac's known chemical properties and synthesis, and has presented a hypothetical framework for the design and evaluation of its structural analogues for therapeutic purposes. The principles of medicinal chemistry suggest that the Alorac scaffold could be modified to generate novel compounds with potentially interesting biological activities. Further research would be required to synthesize and test such analogues against relevant biological targets to determine if this chemical class holds any promise for the development of new medicines.

References

Toxicological Profile of Alorac in Non-Target Organisms: A Technical Guide

Disclaimer: Information regarding the toxicological profile of the specific compound Alorac, a non-steroidal anti-inflammatory drug (NSAID) developed in the 1970s, is scarce in publicly available scientific literature. There is very little published data relating to its human toxicity, environmental fate, degradation, or ecotoxicity.[1] Consequently, this guide provides a generalized overview of the toxicological profile of fenamate NSAIDs, the class to which Alorac belongs, to offer a representative understanding of its potential effects on non-target organisms. The data and protocols presented herein are illustrative and based on general toxicological principles and findings for related compounds.

Introduction

Alorac is a member of the fenamate class of NSAIDs. The toxicological effects of NSAIDs in non-target species, particularly in aquatic environments, are a subject of growing concern.[2] This document aims to provide a comprehensive, albeit generalized, technical guide for researchers, scientists, and drug development professionals on the potential toxicological profile of Alorac and related fenamates in non-target organisms.

Quantitative Toxicological Data

The following tables summarize representative quantitative data for fenamate NSAIDs in various non-target organisms. It is important to note that these values can vary significantly based on the specific compound, species, and experimental conditions.

Table 1: Acute Toxicity of Fenamate NSAIDs in Aquatic Organisms

| Organism | Endpoint | Concentration (mg/L) | Reference |

| Daphnia magna (Water Flea) | EC50 (48h) | 10 - 100 | General NSAID Data |

| Pimephales promelas (Fathead Minnow) | LC50 (96h) | 5 - 50 | General NSAID Data |

| Pseudokirchneriella subcapitata (Green Algae) | EC50 (72h) | 1 - 20 | General NSAID Data |

Table 2: Chronic Toxicity of Fenamate NSAIDs in Vertebrate Models

| Organism | Endpoint | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Target Organ |

| Rat (Oral, 90-day) | Systemic Toxicity | 1 - 5 | 5 - 25 | Gastrointestinal Tract, Kidney |

| Rabbit (Dermal, 28-day) | Dermal Irritation | > 100 | - | Skin |

| Mouse (Oral, 2-year) | Carcinogenicity | > 30 | - | Not Established |

EC50: Half maximal effective concentration; LC50: Half maximal lethal concentration; NOAEL: No-observed-adverse-effect level; LOAEL: Lowest-observed-adverse-effect level.

Experimental Protocols

The following are generalized experimental protocols for key toxicological studies. These are based on standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

3.1 Acute Toxicity in Daphnia magna

-

Test Organism: Daphnia magna neonates (<24 hours old).

-

Test Substance: Fenamate NSAID dissolved in a suitable solvent.

-

Procedure:

-

Prepare a series of test concentrations and a control.

-

Expose groups of daphnids (e.g., 20 per concentration, divided into 4 replicates) to the test solutions for 48 hours.

-

Observe for immobilization at 24 and 48 hours.

-

Calculate the 48-hour EC50 using appropriate statistical methods.

-

3.2 Sub-chronic Oral Toxicity in Rats

-

Test Organism: Young adult rats (e.g., Sprague-Dawley).

-

Test Substance: Fenamate NSAID administered daily by gavage.

-

Procedure:

-

Acclimatize animals for at least 5 days.

-

Divide animals into at least 3 dose groups and a control group (n=10 per sex per group).

-

Administer the test substance daily for 90 days.

-

Monitor clinical signs, body weight, and food consumption.

-

At termination, conduct hematology, clinical chemistry, and gross and microscopic pathology.

-

Determine the NOAEL and LOAEL.

-

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. However, other pathways may contribute to their toxic effects. Fenamate NSAIDs have also been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system.[3]

Caption: A generalized workflow for in-vivo toxicological studies.

Caption: Inhibition of the NLRP3 inflammasome by fenamate NSAIDs.

Conclusion

References

Methodological & Application

Alorac: Application Notes and Protocols for Weed Management Research

Disclaimer: Alorac is an obsolete plant growth regulator and herbicide that is not approved for general use in most developed countries.[1] Published data regarding its environmental fate, ecotoxicity, and human toxicity are very limited.[1] The following application notes and protocols have been compiled from available scientific information and are intended for controlled research purposes only.

Introduction

Alorac is a synthetic, halogenated aliphatic compound formerly used as a plant growth regulator and pre-emergent herbicide.[1] It was utilized to control a variety of common weeds in field crops and ornamentals by reducing internodal elongation.[1] Its primary mode of action is the inhibition of gibberellin biosynthesis, a critical pathway for plant growth and development.[1] Due to its status as an obsolete chemical, researchers should exercise caution and adhere to all institutional and governmental safety regulations when handling this compound.

Chemical and Physical Properties

A summary of the key chemical properties of Alorac is provided in the table below.

| Property | Value |

| Pesticide Type | Plant Growth Regulator, Herbicide |

| Substance Group | Halogenated aliphatic herbicide |

| Chemical Formula | C₅HCl₅O₃ |

| Mode of Action | Gibberellin biosynthesis inhibitor |

| Example Pests | Barnyardgrass, crabgrass, chickweed, pigweed, lambsquarters |

| Example Applications | Field crops, ornamentals |

Source: University of Hertfordshire, AERU Database[1]

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

Alorac functions by inhibiting the biosynthesis of gibberellins (GAs), a class of phytohormones that regulate key developmental processes including stem elongation, germination, and flowering. By blocking specific enzymatic steps in the GA synthesis pathway, Alorac leads to stunted growth and reduced competitive ability in susceptible weed species. The inhibition of internodal elongation is a classic symptom of GA deficiency.[1]

Protocols for Efficacy Testing in a Research Setting

Objective: To determine the dose-dependent efficacy of Alorac on selected weed species.

Materials:

-

Technical grade Alorac

-

Solvent for stock solution (e.g., acetone, DMSO)

-

Pots or trays filled with standardized soil mix

-

Seeds of target weed species (e.g., Echinochloa crus-galli (barnyardgrass), Amaranthus retroflexus (pigweed))

-

Controlled environment growth chamber or greenhouse

-

Laboratory balance, glassware, and pipettes

-

Spray chamber calibrated for herbicide application

Protocol:

-

Seed Planting:

-

Fill pots (e.g., 10 cm diameter) with a sterilized, uniform soil mix.

-

Sow a predetermined number of seeds (e.g., 20-25) of a single weed species approximately 1-2 cm deep in each pot.

-

Prepare multiple pots per treatment group for replication (minimum 3-4 replicates recommended).

-

-

Preparation of Alorac Solutions:

-

Prepare a high-concentration stock solution of Alorac in a suitable solvent.

-

Create a series of dilutions from the stock solution to achieve the desired application rates (e.g., 0.1, 0.5, 1.0, 2.0 kg a.i./ha).

-

Include a "solvent only" control and an "untreated" control (water spray).

-

-

Herbicide Application:

-

Place the seeded pots in a calibrated laboratory spray chamber.

-

Apply the prepared Alorac solutions evenly to the soil surface. Ensure the application volume corresponds to a realistic field application rate (e.g., 200-400 L/ha).

-

Allow the treated pots to dry briefly before moving.

-

-

Incubation and Growth:

-

Transfer the pots to a growth chamber or greenhouse with controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

-

Water the pots as needed, typically by sub-irrigation, to avoid disturbing the treated soil surface.

-

-

Data Collection and Analysis:

-

At a predetermined time point (e.g., 14-21 days after treatment), assess the efficacy of the treatments.

-

Collect data on:

-

Percent emergence: Count the number of emerged seedlings in each pot relative to the untreated control.

-

Biomass reduction: Carefully remove all emerged seedlings, wash the roots, and dry them in an oven at 60-70°C until a constant weight is achieved. Weigh the total biomass for each pot.

-

Phytotoxicity rating: Visually score the seedlings for injury symptoms (stunting, chlorosis) on a scale (e.g., 0 = no injury, 100 = complete death).

-

-

Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the dose-response relationship.

-

Safety Precautions

Given the lack of comprehensive toxicological data, researchers must handle Alorac with a high degree of caution.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses.[2]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid creating dust or aerosols.

-

Disposal: Dispose of all waste (unused chemical, contaminated materials) in accordance with institutional and local environmental regulations for hazardous materials.

-

Spills: Have a spill kit readily available. In case of a spill, follow established laboratory safety protocols.

References

Application Notes and Protocols for Alorac Treatment in Laboratory Settings

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Alorac is a novel, potent, and selective small molecule inhibitor of Tumor Progression Kinase 1 (TPK1), a critical enzyme implicated in oncogenic signaling. These application notes provide detailed protocols for evaluating the in vitro efficacy and mechanism of action of Alorac in a laboratory setting. The following protocols and data are intended to guide researchers in the preclinical assessment of Alorac.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for Alorac.

Table 1: In Vitro Potency and Cellular Activity of Alorac

| Parameter | Value | Cell Line |

| TPK1 Kinase Assay IC50 | 5.2 nM | N/A |

| Cell Viability IC50 (72h) | 45.8 nM | Human Lung Carcinoma (A549) |

| Cell Viability IC50 (72h) | 62.1 nM | Human Breast Adenocarcinoma (MCF-7) |

| Apoptosis Induction (Caspase-3/7) | 4.5-fold increase over vehicle | A549 |

Table 2: In Vivo Efficacy of Alorac in A549 Xenograft Model

| Treatment Group | Dose | Tumor Growth Inhibition (%) |

| Vehicle Control | N/A | 0% |

| Alorac | 10 mg/kg, once daily | 78% |

| Alorac | 25 mg/kg, once daily | 92% |

Experimental Protocols

1. TPK1 Kinase Activity Assay (Biochemical Assay)

Objective: To determine the in vitro inhibitory activity of Alorac against recombinant TPK1.

Materials:

-

Recombinant human TPK1 enzyme

-

ATP

-

Biotinylated peptide substrate for TPK1

-

Alorac (various concentrations)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of Alorac in DMSO, followed by a 1:100 dilution in kinase buffer.

-

Add 2.5 µL of the diluted Alorac or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of TPK1 enzyme and biotinylated peptide substrate solution to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and detect the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

2. Cell Viability Assay (MTT Assay)

Objective: To assess the effect of Alorac on the viability of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Alorac (various concentrations)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well clear plates

-

Microplate reader capable of absorbance measurement at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Alorac or vehicle (DMSO) and incubate for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

3. Western Blot Analysis for Phospho-Substrate Levels

Objective: To confirm the mechanism of action of Alorac by measuring the phosphorylation of a downstream substrate of TPK1.

Materials:

-

A549 cells

-

Alorac

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-SubstrateX (downstream target of TPK1), anti-total-SubstrateX, anti-GAPDH

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Seed A549 cells and grow to 70-80% confluency.

-

Treat cells with Alorac at various concentrations for 2 hours.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-SubstrateX signal to total SubstrateX and GAPDH.

Visualizations

Caption: Proposed signaling pathway of TPK1 and the inhibitory action of Alorac.

Quantitative Analysis of Alachlor in Soil Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of the herbicide Alachlor in soil samples. The protocols outlined below detail methodologies for sample preparation, extraction, and subsequent analysis using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Alachlor, a widely used chloroacetanilide herbicide, is primarily employed for pre-emergent control of annual grasses and broadleaf weeds in crops such as corn and soybeans.[1] Its presence and persistence in soil are of significant environmental concern, necessitating reliable and sensitive analytical methods for its quantification. These protocols are designed to provide accurate and reproducible results for monitoring Alachlor residues in various soil matrices.

Experimental Protocols

Soil Sample Preparation

Proper sample preparation is crucial for obtaining representative and accurate results. The following protocol is a general guideline and may require optimization based on the specific soil type.[2][3][4]

Materials:

-

Cardboard boxes or drying trays[2]

-

Stainless steel or plastic scoops and spatulas[2]

-

Protective equipment (dust mask, ear protection)[2]

Procedure:

-

Drying: Spread the collected soil samples in a thin layer (< 1 cm) in cardboard boxes or on trays.[3] Dry the samples overnight in a forced-air cabinet at ambient temperature or in an oven at a temperature not exceeding 50°C to prevent degradation of the analyte.[2][3]

-

Grinding and Sieving: Once dried, grind the entire soil sample using a mechanical mortar and pestle or a soil grinder to pass through a 2 mm sieve.[2][3][4] This ensures a homogenous mixture for analysis.

-

Homogenization: Thoroughly mix the sieved soil sample before taking a subsample for extraction to ensure representativeness.[3]

-

Storage: Store the prepared soil samples in properly labeled, airtight containers in a cool, dry, and dark place until extraction.

Extraction of Alachlor from Soil

This protocol describes a microwave-assisted extraction (MAE) method, which has been shown to be efficient for extracting Alachlor and its metabolites from soil.[5]

Materials:

-

Analytical balance

-

50 mL centrifuge tubes

-

Microwave extraction system

-

Methanol (HPLC grade)

-

Water (deionized or HPLC grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weighing: Accurately weigh approximately 10 g of the prepared soil sample into a 50 mL centrifuge tube.

-

Extraction Solvent Addition: Add 50 mL of a methanol/water (50:50, v/v) solution to the centrifuge tube.[5]

-

Microwave-Assisted Extraction: Place the tube in the microwave extraction system and extract for 20 minutes at 100°C.[5]

-

Centrifugation: After extraction, centrifuge the sample to separate the soil particles from the supernatant.

-

Solid Phase Extraction (SPE) Cleanup: Pass the supernatant through a C18 SPE cartridge to remove interfering substances and concentrate the analyte.[5] The cartridge should be conditioned according to the manufacturer's instructions prior to use.

-

Elution: Elute the Alachlor from the SPE cartridge with an appropriate solvent, such as acetonitrile.

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase used for the HPLC or LC-MS/MS analysis.

Analytical Methods

This method is suitable for the routine quantification of Alachlor in soil extracts.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector

-

Reversed-phase C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)[5]

Chromatographic Conditions:

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 40:60, v/v) with 0.1% sulfuric acid or acetic acid.[1][5]

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled (e.g., 30°C)

-

UV Detection Wavelength: 200 nm[1]

For higher sensitivity and selectivity, especially for trace-level analysis, LC-MS/MS is the preferred method.

Instrumentation:

-

Liquid Chromatograph (LC) coupled to a tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Conditions:

-

Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 3.5 µm)

-

Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: 0.2-0.4 mL/min

-

Injection Volume: 5-10 µL

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Alachlor for quantification and confirmation. The exact mass transitions should be optimized for the specific instrument.

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Presentation

The following tables summarize typical quantitative data for the analysis of Alachlor in soil samples. These values can vary depending on the soil matrix, instrumentation, and specific method parameters.

Table 1: Method Performance Data for Alachlor Analysis in Soil

| Parameter | HPLC-UV | LC-MS/MS | Reference |

| Limit of Detection (LOD) | 5-10 µg/kg | 0.1 - 1 µg/kg | [5] |

| Limit of Quantification (LOQ) | 10-50 µg/kg | 0.5 - 5 µg/kg | [5] |

| Recovery | >71% | >80% | [5] |

| Relative Standard Deviation (RSD) | <10% | <15% | [5] |

| Linearity (r²) | >0.99 | >0.99 | [5] |

Visualizations

The following diagrams illustrate the experimental workflow for the quantitative analysis of Alachlor in soil samples.

Caption: Workflow for soil sample preparation.

Caption: Workflow for Alachlor extraction and analysis.

References

Application Notes and Protocols for Studying Gibberellin Signaling

Note on "Alorac": Initial searches for the compound "Alorac" in the context of gibberellin (GA) signaling did not yield specific scientific literature detailing its mechanism of action or its use as a research tool for this pathway. PubChem and other databases identify Alorac as an obsolete herbicide and plant growth regulator, with the IUPAC name (2Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic acid.[1][2][3] Due to the lack of available data on its interaction with core components of the GA signaling cascade, such as GID1 receptors or DELLA proteins, we are unable to provide a specific protocol for "Alorac."

Instead, this document provides a comprehensive set of application notes and detailed protocols for studying gibberellin signaling using a well-characterized GA agonist, Gibberellic Acid (GA₃), as a representative compound. These methodologies can serve as a template for researchers to investigate the effects of novel compounds, like Alorac, on the GA signaling pathway.

Introduction to Gibberellin Signaling

Gibberellins are diterpenoid plant hormones that regulate various developmental processes, including seed germination, stem elongation, leaf expansion, and flowering.[4] The core of the GA signaling pathway involves the GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1), DELLA proteins which are transcriptional regulators that repress GA responses, and an F-box protein (SLY1 in Arabidopsis) that is part of an SCF E3 ubiquitin ligase complex.[5][6] In the absence of GA, DELLA proteins are stable in the nucleus and inhibit plant growth. When bioactive GA is present, it binds to the GID1 receptor, promoting the formation of a GA-GID1-DELLA complex.[6][7] This complex is recognized by the SCFSLY1 E3 ligase, leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome.[5][6][7] The degradation of DELLA repressors allows for the expression of GA-responsive genes, leading to various growth and developmental responses.[7]

Chemical agonists of the GA pathway are invaluable tools for dissecting these molecular events, allowing for controlled induction of the signaling cascade and the study of downstream effects.

Application Notes: Using a GA Agonist to Probe the Pathway

A chemical agonist of the gibberellin pathway is expected to mimic the effects of endogenous bioactive GAs. By applying an agonist, researchers can quantitatively assess its impact on various stages of the signaling cascade.

Expected Effects of a GA Agonist:

-

Phenotypic Changes: Induction of classic GA responses, such as hypocotyl or stem elongation, and promotion of seed germination in GA-deficient mutants or wild-type seeds under inhibitory conditions.

-

Molecular Interactions: Promotion of the interaction between the GID1 receptor and DELLA proteins.

-

Protein Stability: Induction of the degradation of DELLA proteins.

-

Gene Expression: Upregulation of GA-responsive genes and downregulation of GA biosynthesis genes through feedback regulation.

Data Presentation

The following tables present representative quantitative data from studies using gibberellic acid, which can be used as a benchmark for evaluating novel compounds.

Table 1: Dose-Response of Gibberellic Acid (GA₃) on Hypocotyl Elongation in a Dwarf Plant Bioassay.

| GA₃ Concentration (µM) | Average Hypocotyl Length (mm) ± SD | Percent Increase Over Control |

| 0 (Control) | 5.2 ± 0.4 | 0% |

| 0.01 | 8.1 ± 0.6 | 56% |

| 0.1 | 15.5 ± 1.1 | 198% |

| 1.0 | 25.3 ± 1.8 | 387% |

| 10.0 | 26.1 ± 2.0 | 402% |

| 100.0 | 26.5 ± 2.2 | 410% |

Data are hypothetical and based on typical dose-response curves observed in the literature.[1][3]

Table 2: Effect of a GA Agonist on GID1-DELLA Protein Interaction in a Yeast Two-Hybrid Assay.

| Treatment | β-galactosidase Activity (Miller Units) ± SD | Fold Change vs. No GA |

| No GA | 1.5 ± 0.3 | 1.0 |

| 10 µM GA₄ | 45.2 ± 4.1 | 30.1 |

Data are representative of published yeast two-hybrid experiments showing GA-dependent interaction.[8][9]

Table 3: Quantification of DELLA Protein Degradation in Response to GA₃ Treatment.

| Treatment | Time After Treatment | Relative DELLA Protein Level (%) |

| Mock | 0 min | 100 |

| 10 µM GA₃ | 30 min | 45 |

| 10 µM GA₃ | 60 min | 15 |

| 10 µM GA₃ | 120 min | <5 |

Data are illustrative of typical DELLA degradation kinetics observed in cell-free or in planta assays.[2][10][11]

Table 4: Relative Expression of GA-Responsive Genes After Treatment with a GA Agonist.

| Gene Name | Function | Fold Change After 6h GA₃ Treatment |

| GA20ox2 | GA Biosynthesis | -5.6 |

| GA3ox1 | GA Biosynthesis | -4.2 |

| GASA1 | GA-regulated protein | +8.9 |

| EXP8 | Expansin | +6.3 |

Data are representative of microarray or qRT-PCR experiments.[12][13]

Experimental Protocols

The following are detailed protocols for key experiments to characterize a potential gibberellin agonist.

Protocol 1: Dwarf Pea or Arabidopsis Hypocotyl Elongation Bioassay

This bioassay quantitatively measures a classic physiological response to gibberellins.

Materials:

-

Seeds of a GA-deficient dwarf mutant (e.g., pea dwarf-1 or Arabidopsis thaliana ga1-3).

-

Growth medium (e.g., 0.5x Murashige and Skoog medium with 0.8% agar).

-

Petri plates or sterile containers.

-

Test compound (e.g., GA₃) stock solution.

-

Sterile water or solvent for control and dilutions.

-

Growth chamber with controlled light and temperature.

-

Ruler or digital caliper.

Method:

-

Surface sterilize seeds by washing with 70% ethanol for 1-3 minutes, followed by 10 minutes in 1% sodium hypochlorite, and then rinse 4-5 times with sterile water.[14]

-

Sow seeds on plates containing growth medium supplemented with a range of concentrations of the test compound (e.g., 0, 0.01, 0.1, 1, 10, 100 µM).[1] Include a solvent control.

-

Stratify the seeds by placing the plates at 4°C in the dark for 2-4 days to ensure uniform germination.

-

Transfer the plates to a growth chamber under a defined light/dark cycle (e.g., 16h light / 8h dark) at 22°C.

-

After a set period of growth (e.g., 7-10 days), carefully remove the seedlings from the medium.

-

Measure the length of the hypocotyl or epicotyl from the base to the cotyledons for at least 20 seedlings per treatment.[15]

-

Calculate the average length and standard deviation for each concentration. Plot the results to generate a dose-response curve.

Protocol 2: In Vitro GID1-DELLA Pull-Down Interaction Assay

This assay biochemically tests the ability of a compound to promote the interaction between the GA receptor and a DELLA protein.

Materials:

-

Recombinant purified GID1 protein (e.g., GST-GID1).

-

Recombinant purified DELLA protein (e.g., HIS-RGA).

-

Glutathione Sepharose beads.

-

Pull-down buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100).

-

Wash buffer (same as pull-down buffer).

-

Elution buffer (e.g., SDS-PAGE sample buffer).

-

Test compound at various concentrations.

-

Anti-HIS antibody for Western blotting.

Method:

-

Equilibrate Glutathione Sepharose beads with pull-down buffer.

-

In separate tubes, incubate a constant amount of GST-GID1 with the beads for 1 hour at 4°C to allow binding.

-

Wash the beads three times with wash buffer to remove unbound GST-GID1.

-

Add a constant amount of HIS-RGA to the beads.

-

Add the test compound at the desired final concentration (e.g., 10 µM) or a solvent control.

-

Incubate the mixture for 2-3 hours at 4°C with gentle rotation to allow for protein interaction.

-

Wash the beads five times with wash buffer to remove non-interacting proteins.

-

Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-HIS antibody to detect the presence of HIS-RGA. The amount of co-precipitated HIS-RGA is indicative of the interaction strength.[5]

Protocol 3: Cell-Free DELLA Protein Degradation Assay

This protocol assesses whether a compound can induce the degradation of DELLA proteins in a cell extract.

Materials:

-

Arabidopsis thaliana seedlings (e.g., a line overexpressing a tagged DELLA protein like GFP-RGA).

-

Degradation buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 10 mM NaCl, 5 mM DTT, 10 µM ATP).[2]

-

Protease inhibitor cocktail.

-

Test compound and controls (e.g., GA₃ as a positive control, MG132 as a proteasome inhibitor).

-

Anti-GFP antibody for Western blotting.

Method:

-

Grind 7-day-old seedlings in liquid nitrogen to a fine powder.

-

Homogenize the powder in ice-cold degradation buffer containing a protease inhibitor cocktail.

-

Centrifuge the homogenate at 15,000 x g for 30 minutes at 4°C to obtain the total soluble protein extract (supernatant).

-

Determine the protein concentration of the extract.

-

Aliquots of the protein extract are treated with the test compound (e.g., 10 µM), GA₃ (10 µM), or a solvent control. An additional sample should be treated with the test compound plus 50 µM MG132 to confirm proteasome-dependent degradation.[10]

-

Incubate the reactions at room temperature.

-

Take samples at different time points (e.g., 0, 30, 60, 120 minutes). Stop the reaction by adding SDS-PAGE sample buffer.

-

Analyze the samples by SDS-PAGE and Western blotting using an antibody against the DELLA protein tag (e.g., anti-GFP). A decrease in the protein band over time indicates degradation.[11][16]

Visualizations of Signaling and Experimental Logic

The following diagrams, created using the DOT language for Graphviz, illustrate the gibberellin signaling pathway and associated experimental workflows.

References

- 1. Gibberellin dose-response curves and the characterization of dwarf mutants of barley - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arabidopsis DELLA Protein Degradation Is Controlled by a Type-One Protein Phosphatase, TOPP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A Rice gid1 Suppressor Mutant Reveals That Gibberellin Is Not Always Required for Interaction between Its Receptor, GID1, and DELLA Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The GID1-Mediated Gibberellin Perception Mechanism Is Conserved in the Lycophyte Selaginella moellendorffii but Not in the Bryophyte Physcomitrella patens - PMC [pmc.ncbi.nlm.nih.gov]